2-Bromo-6-(piperazin-1-yl)phenol
Description
2-Bromo-6-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine moiety at the 6-position of the aromatic ring. The bromine atom at the 2-position and the piperazine group contribute to its unique electronic and steric properties, making it a candidate for coordination chemistry and pharmacological studies.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-6-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
InChI Key |
GVFWKBHQJVLUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-6-(piperazin-1-yl)phenol
General Synthetic Strategy
The synthesis of This compound typically involves two key steps:
- Step 1: Introduction of the bromine atom at the 2-position of a phenol or phenol derivative.
- Step 2: Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to install the piperazine group at the 6-position.
The phenolic hydroxyl group may be protected or free depending on the synthetic route and reactivity considerations.
Detailed Synthetic Routes
Palladium-Catalyzed Buchwald–Hartwig Amination
One of the most efficient methods reported involves a palladium-catalyzed Buchwald–Hartwig amination, which couples a halogenated phenol derivative with piperazine or its protected derivatives.
- Starting Material: 2-bromo-6-chlorophenol or 2-bromo-6-halophenol derivatives.
- Catalyst: Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0).
- Ligands: RuPhos or other biaryl phosphine ligands.
- Base: Cesium carbonate or potassium carbonate.
- Solvent: Toluene or acetonitrile.
- Temperature: Elevated temperatures (80–120 °C) under inert atmosphere.
- Reaction Time: 12–36 hours.
This method allows selective substitution of the halogen at the 6-position with piperazine, yielding the target compound with good to excellent yields (up to 70–95%).
Nucleophilic Aromatic Substitution (SNAr)
When the aromatic ring bears an electron-withdrawing group ortho or para to the leaving group, nucleophilic aromatic substitution by piperazine is feasible.
- Starting Material: 2-bromo-6-fluoronitrophenol or 2-bromo-6-chloronitrophenol.
- Nucleophile: Piperazine or N-protected piperazine.
- Base: Potassium carbonate or potassium iodide as additive.
- Solvent: Acetonitrile or DMF.
- Conditions: Reflux under inert atmosphere.
- Yield: Moderate to good yields (~45–84%) depending on substrate and conditions.
Late-Stage Functionalization via C–H Activation and Bromination
For advanced intermediates bearing piperazine substituents, selective bromination at the ortho position to the phenol can be achieved by palladium acetate-catalyzed C–H activation followed by treatment with N-bromosuccinimide (NBS).
- Starting Material: 6-(piperazin-1-yl)phenol derivatives.
- Catalyst: Pd(OAc)2.
- Brominating Agent: NBS.
- Solvent: Dichloromethane.
- Yield: Around 70%.
Comparative Data Table of Preparation Methods
Research Discoveries and Optimization Insights
Catalyst and Ligand Effects: The use of biaryl phosphine ligands such as RuPhos significantly improves yields in Buchwald–Hartwig amination by stabilizing Pd(0) species and facilitating oxidative addition.
Base Selection: Cesium carbonate and potassium carbonate are effective bases; cesium carbonate often leads to higher yields due to better solubility and stronger basicity.
Protecting Groups: The use of N-Boc-protected piperazine can improve reaction control and product isolation, with deprotection performed post-coupling.
Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.
Late-Stage Functionalization: C–H activation methods allow for bromination after piperazine installation, which can be advantageous when the bromine substituent is sensitive to earlier reaction conditions.
Experimental Example (Adapted from Literature)
Synthesis of this compound via Buchwald–Hartwig Amination
To a dry reaction vessel under nitrogen, 2-bromo-6-chlorophenol (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd2(dba)3 (0.02 mmol), RuPhos (0.04 mmol), and cesium carbonate (2.0 mmol) were added in toluene (10 mL).
The mixture was stirred at 100 °C for 24 hours.
After cooling, the mixture was filtered, and the solvent evaporated under reduced pressure.
The residue was purified by column chromatography (hexane/ethyl acetate) to yield the Boc-protected intermediate.
Boc deprotection was performed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 2 hours.
The final product, this compound, was obtained after purification in 75% overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include de-brominated phenols or reduced phenolic derivatives.
Scientific Research Applications
2-Bromo-6-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The bromine atom can influence the compound’s reactivity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 4-Bromo-2-(piperazin-1-yl)phenol derivatives: Zinc complexes derived from 4-bromo-substituted Schiff bases (e.g., 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol) exhibited reduced toxicity in vivo compared to non-brominated analogs. The 4-bromo substitution likely stabilizes the metal complex via steric and electronic modulation, though liver activity changes were noted at high doses .
- 2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol: This compound () shares the 2-bromo-6-piperazine-phenol backbone but includes an iminomethyl group. The additional iminomethyl moiety enhances its ability to form polymeric cadmium(II) complexes, suggesting that substituents on the piperazine ring critically influence coordination chemistry .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-6-(piperazin-1-yl)phenol, and how can purity be maximized?
The synthesis typically involves coupling reactions between bromophenol derivatives and piperazine intermediates. For example, nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) can introduce the piperazine moiety. Purification often employs recrystallization from ethanol or chromatography (silica gel, eluent: dichloromethane/methanol mixtures) to achieve >95% purity . Yield optimization may require temperature control (60–80°C) and catalytic agents like potassium carbonate .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- Single-crystal X-ray diffraction to resolve bond angles and lattice parameters (monoclinic systems are common for aromatic-piperazine hybrids) .
- Spectroscopy : IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for piperazine proton environments (δ 2.5–3.5 ppm), and mass spectrometry for molecular ion peaks .
- Elemental analysis to validate stoichiometry (e.g., C: 48.2%, H: 4.5%, N: 12.6%) .
Q. What common chemical reactions involve this compound?
The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols), while the phenol group participates in hydrogen bonding or oxidation. Piperazine can engage in alkylation or acylation. Example reactions:
- Bromine substitution : React with sodium azide to form 6-(piperazin-1-yl)-2-azidophenol .
- Piperazine modification : Introduce fluorobenzyl groups via reductive amination .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Mechanistic studies employ:
Q. What strategies address contradictions in biological activity data for this compound?
Discrepancies in receptor binding assays (e.g., dopamine D3 vs. serotonin receptors) may arise from:
- Receptor promiscuity : Use competitive binding assays with radiolabeled ligands (e.g., ³H-SPI-895) .
- Cellular context : Validate activity in primary cells vs. immortalized lines (e.g., LPS-stimulated macrophages for anti-inflammatory effects) .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .
Q. How does environmental stability impact experimental reproducibility?
Limited physicochemical data (e.g., logP, pKa) complicate formulation. Mitigation strategies include:
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like GPCRs. Key parameters:
- Binding affinity : Pi-pi stacking between the phenol ring and aromatic residues (e.g., Tyr³⁵⁶ in dopamine D3) .
- Solvent-accessible surface area (SASA) : Assess hydrophobic pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
